

Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Derivatives

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Compound of Interest

N-Ethyl-2-methylquinoxalin-6amine

Cat. No.:

B12075338

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Disclaimer: Comprehensive data for the specific molecule, **N-Ethyl-2-methylquinoxalin-6-amine**, is not readily available in public chemical databases and scientific literature. This guide will provide an in-depth overview of the closely related parent compound, 2-methylquinoxalin-6-amine, and its N-substituted analogs, focusing on their synthesis, chemical properties, and biological activities, which are of significant interest to researchers in drug development.

Molecular Structure and CAS Number

The core structure of interest is 2-methylquinoxalin-6-amine.

Molecular Formula: C9H9N3

Molecular Weight: 159.19 g/mol

CAS Number: 4188-17-4[1]

Canonical SMILES: CC1=NC2=C(C=C(C=C2)N)N=C1

The structure consists of a quinoxaline ring system, which is a fusion of a benzene ring and a pyrazine ring, with a methyl group at position 2 and an amine group at position 6. The "N-Ethyl" designation in the requested compound name implies the substitution of one of the hydrogen atoms of this amine group with an ethyl group.



Physicochemical Properties

Quantitative data for various N-substituted 2-methylquinoxalin-6-amine derivatives are summarized below. These compounds are of interest due to their potential as antiproliferative agents.



Compound ID	R¹ Group (at position 2)	R ² Group (at position 6-amino)	Molecular Formula	Yield (%)	Antiprolifer ative Activity (Growth Inhibition %)
5a[2]	Methyl	Acetyl	C11H11N3O	85	Active in some cell lines
5b[2]	Furan	Acetyl	C13H9N3O2	92	Active in some cell lines
5f[2]	Furan	Phenylurea	C19H14N4O2	78	Active in some cell lines
6a[2]	Furan	Phenylthioure a	C19H14N4OS	65	Active
6d[2]	Furan	4- Fluorophenylt hiourea	C19H13FN4O S	72	Active
6h[2]	Furan	4- Chlorophenyl urea	C19H13CIN4O	88	Active
6k[2]	Furan	4- Methoxyphen ylurea	C20H16N4O3	81	Active
6m[2]	Furan	3,4- Dimethoxyph enylurea	C21H18N4O4	75	Active

Experimental Protocols



The synthesis and biological evaluation of N-substituted 2-methylquinoxalin-6-amine derivatives have been described in the scientific literature. A general experimental approach is detailed below.[2]

General Synthesis of 2-Methylquinoxalin-6-amine Analogs

The synthesis of the 2-methylquinoxalin-6-amine core typically involves the condensation of 4-nitro-1,2-phenylenediamine with methylglyoxal. Subsequent reduction of the nitro group yields the 2-methylquinoxalin-6-amine. N-substitution can then be achieved through various reactions.

Step 1: Synthesis of 2-Methyl-6-nitroquinoxaline

- A solution of 4-nitro-1,2-phenylenediamine and methylglyoxal in ethanol is refluxed for 36-48 hours.
- The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield 2-methyl-6-nitroguinoxaline.

Step 2: Synthesis of 2-Methylquinoxalin-6-amine

- 2-Methyl-6-nitroquinoxaline is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added.
- The mixture is subjected to hydrogenation (H₂) at room temperature for 6-8 hours.
- The catalyst is removed by filtration, and the solvent is evaporated to yield 2methylquinoxalin-6-amine.

Step 3: N-Substitution at the 6-amino position

Urea formation: 2-Methylquinoxalin-6-amine is reacted with the desired isocyanate (R-NCO) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) for 12-24 hours.

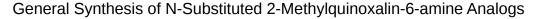


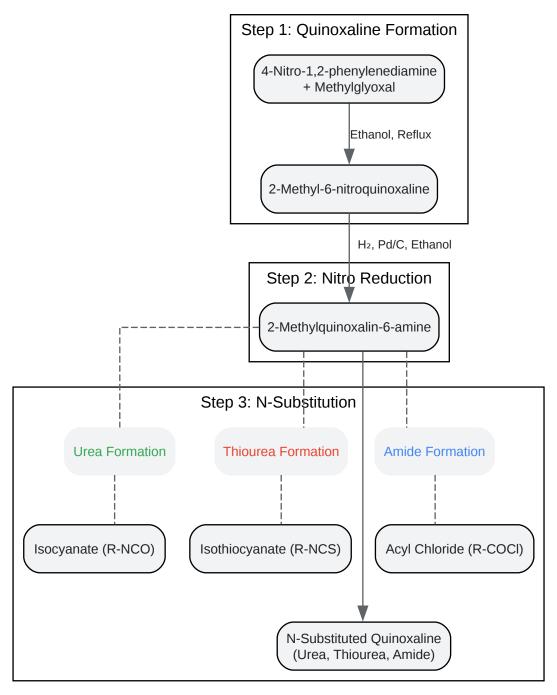




- Thiourea formation: The amine is reacted with the desired isothiocyanate (R-NCS) in DCM and refluxed.
- Amide formation: The amine is reacted with an acyl chloride (R-COCI) in DCM.
- Sulfonamide formation: The amine is reacted with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like triethylamine (TEA) in DCM.







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Caption: General synthetic workflow for N-substituted 2-methylquinoxalin-6-amine analogs.

Antiproliferative Activity Assay



The antiproliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines.

- Cell Lines: A variety of cancer cell lines are used, such as A549 (lung), HT29 (colon), and PC3 (prostate).[2]
- Assay: The growth inhibition is measured using assays like the Sulforhodamine B (SRB) assay or MTT assay.
- Procedure:
 - o Cancer cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are then treated with the test compounds at a specific concentration (e.g., 20 μM) for a period of time (e.g., 72 hours).[2]
 - After the incubation period, the cells are fixed, and cell proliferation is determined by staining with SRB and measuring the absorbance.
 - The percentage of growth inhibition is calculated relative to untreated control cells.

Biological Activity and Signaling Pathways

Certain N-substituted 2-methylquinoxalin-6-amine derivatives have demonstrated significant antiproliferative activity. The underlying mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death).[2]

Key observations include:

- Caspase Activation: Treatment of cancer cells with active compounds leads to the activation
 of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.
 [2]
- PARP Cleavage: The activation of caspases results in the cleavage of poly(ADP-ribose)
 polymerase (PARP), a hallmark of apoptosis.[2]
- Mcl-1 Dependent Apoptosis: The apoptotic response has been linked to the Mcl-1 protein, a member of the Bcl-2 family that regulates apoptosis.[2]



Active Quinoxaline Derivative Inhibits/Modulates Mcl-1 Regulation Leads to Caspase 3/7 Activation Causes PARP Cleavage

Proposed Apoptotic Pathway of Active Quinoxaline Derivatives

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Apoptosis

Caption: Proposed mechanism of apoptosis induction by active quinoxaline derivatives.

Conclusion

While specific data on **N-Ethyl-2-methylquinoxalin-6-amine** is scarce, the broader class of N-substituted 2-methylquinoxalin-6-amine derivatives represents a promising scaffold in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their demonstrated antiproliferative activity through the induction of apoptosis, makes them valuable candidates for further investigation in the development of novel anticancer therapeutics. Researchers and drug development professionals can leverage the provided synthetic and screening protocols as a foundation for exploring this chemical space further.



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References

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